4-Hydroxy-5-methoxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCJEOKCYTBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715844 | |
| Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-76-5 | |
| Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Hydroxy 5 Methoxy 2h Chromen 2 One and Its Derivatives
Classical and Contemporary Approaches to 4-Hydroxy-2H-chromen-2-one Core Synthesis
The foundational strategies for constructing the 4-hydroxy-2H-chromen-2-one scaffold are rooted in several name reactions that have been refined over time. These methods typically involve the condensation of a phenol (B47542) derivative with a suitable three-carbon component. For the synthesis of 4-hydroxy-5-methoxy-2H-chromen-2-one, the key starting material would be 2-methoxyresorcinol (B15789) (2,6-dihydroxyanisole).
Knoevenagel Condensation Strategies for Coumarin (B35378) Synthesis
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is widely applied in the synthesis of coumarins. nih.govmdpi.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. nih.gov In the context of 4-hydroxycoumarin (B602359) synthesis, a key variation involves the reaction of a phenol with malonic acid or its derivatives.
For the synthesis of this compound, 2-methoxyresorcinol would be reacted with malonic acid in the presence of a condensing agent. The reaction proceeds through the formation of a diaryl malonate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. Various catalysts and solvent systems have been explored to optimize this reaction, including the use of ionic liquids which can act as both a solvent and a catalyst, often leading to high yields within short reaction times. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Salicylaldehyde | Diethyl Malonate | Piperidine, Acetic Acid, EtOH | 3-Carbethoxycoumarin | - | nih.gov |
| Substituted Salicylaldehydes | Active Methylene Compounds | Choline (B1196258) Chloride/Zinc Chloride (DES) | 3-Substituted Coumarins | 61-96 | nih.gov |
| 2-Hydroxybenzaldehyde | Ethyl Acetoacetate (B1235776) | Morpholine | 3-Acetylcoumarin | 96 | nih.gov |
Pechmann Condensation and its Variants in 4-Hydroxy-2H-chromen-2-one Synthesis
The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. eurekaselect.com This method is particularly effective for producing 4-substituted coumarins. derpharmachemica.com To synthesize this compound, 2-methoxyresorcinol would be condensed with a malonic acid ester derivative.
The reaction is typically catalyzed by strong acids such as sulfuric acid, but a variety of other catalysts including Lewis acids and solid acid catalysts have been employed to improve yields and simplify work-up procedures. nih.gov The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. eurekaselect.com The reactivity of the phenol is a crucial factor, with electron-rich phenols generally giving higher yields. tsijournals.com
| Phenol | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Reference |
| Resorcinol (B1680541) | Ethyl Acetoacetate | Sulfuric Acid | - | 7-Hydroxy-4-methylcoumarin | Good | nih.gov |
| Phenol | Ethyl Acetoacetate | Amberlyst-15 | Solvent-free, 100°C, 20 min | 4-Methylcoumarin | 43 | scite.ai |
| Resorcinol | Ethyl Acetoacetate | Fly Ash | Solvent-free, Microwave (300W) | 7-Hydroxy-4-methylcoumarin | 98 | derpharmachemica.com |
Perkin and Kostanecki-Robinson Reactions for Chromen-2-one Formation
The Perkin reaction involves the condensation of an aromatic aldehyde, an acid anhydride (B1165640), and its corresponding salt to form an α,β-unsaturated carboxylic acid. While traditionally used for cinnamic acids, it can be adapted for coumarin synthesis. The Kostanecki-Robinson reaction is a more direct method for producing chromones and can be modified for coumarin synthesis. It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride followed by cyclization. researchgate.net
These methods are generally less common for the synthesis of 4-hydroxycoumarins compared to the Pechmann and Knoevenagel condensations but represent viable alternative routes.
Application of Wittig, Baylis-Hillman, Vilsmeier-Haack, and Suzuki Cross-Coupling Reactions in Chromen-2-one Synthesis
Modern synthetic methodologies have expanded the toolkit for coumarin synthesis, allowing for the introduction of diverse functionalities.
Wittig Reaction : This reaction, which forms an alkene from an aldehyde or ketone and a phosphonium (B103445) ylide, can be employed to construct the coumarin ring system through an intramolecular pathway. researchgate.net This typically involves the preparation of a suitably substituted phenolic precursor bearing a phosphonium ylide and an ester group, which then undergoes cyclization.
Baylis-Hillman Reaction : The Baylis-Hillman reaction provides a route to functionalized allylic alcohols by reacting an aldehyde with an activated alkene in the presence of a nucleophilic catalyst. wikipedia.org This methodology can be applied to the synthesis of coumarin precursors which can then be cyclized.
Vilsmeier-Haack Reaction : This reaction is primarily used for the formylation of activated aromatic compounds using a Vilsmeier reagent (a substituted amide and phosphorus oxychloride). chemistrysteps.com It can be used to introduce a formyl group at the 3-position of a pre-formed 4-hydroxycoumarin ring, which can then be further functionalized.
Suzuki Cross-Coupling Reaction : This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a powerful tool for creating carbon-carbon bonds. youtube.com In coumarin synthesis, it can be used to introduce aryl or other substituents at various positions on the coumarin scaffold, starting from a halogenated coumarin derivative. worktribe.com
Green Chemistry Innovations in 4-Hydroxy-2H-chromen-2-one Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of coumarins to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov In the context of coumarin synthesis, microwave irradiation has been successfully applied to both the Pechmann and Knoevenagel condensations, often leading to dramatic reductions in reaction times and improved yields. derpharmachemica.comsci-hub.se
Microwave-assisted synthesis is often performed under solvent-free conditions, which further enhances its green credentials. derpharmachemica.com For the synthesis of this compound, a microwave-assisted Pechmann condensation of 2-methoxyresorcinol with a malonic acid derivative in the presence of a solid acid catalyst would be a promising green synthetic route.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Time | Yield (%) | Reference |
| Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | Fly Ash, Solvent-free, 300W | 7-Hydroxy-4-methylcoumarin | - | 98 | derpharmachemica.com |
| Knoevenagel Condensation | Salicylaldehyde, Ethyl Acetate Derivatives | Piperidine, Solvent-free | Substituted Coumarins | Few minutes | Good | sci-hub.se |
| O-alkylation | Hydroxycoumarins, Chloroacetonitrile | K2CO3, 1-methyl-2-pyrrolidone | Cyanomethoxy Coumarins | 12-15 min | Comparable to conventional | nih.gov |
Ultrasound-Irradiation Enhanced Reactions
The application of ultrasound in organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting cleaner reactions. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions can significantly enhance chemical reactivity.
While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the utility of this method has been demonstrated for a variety of related coumarin derivatives. For instance, a convenient and efficient one-pot synthesis of bis(4-hydroxycoumarin) derivatives has been developed using an ultrasonic-assisted reaction at room temperature. iau.ir This approach offers several advantages, including a simple procedure, short reaction times, high yields, and the avoidance of volatile and hazardous organic solvents. iau.ir Similarly, the synthesis of 3-aryl coumarin derivatives has been achieved with high efficiency under ultrasound irradiation, resulting in better yields and faster reaction times compared to conventional heating methods. scirp.orgscirp.org These examples underscore the potential of ultrasound as a green and effective technique for the synthesis of the this compound scaffold, likely proceeding through established condensation reactions like the Pechmann condensation, but with the benefits of sonochemical activation.
The general approach for ultrasound-assisted coumarin synthesis often involves the reaction of a substituted phenol with a β-ketoester in the presence of a suitable catalyst, irradiated with high-frequency sound waves. researchgate.net This methodology is recognized for its green credentials and its ability to improve the efficiency of various organic transformations. scirp.org
Solvent-Free and Catalyst-Free Methodologies
In the drive towards more sustainable chemical processes, solvent-free and catalyst-free reaction conditions have gained considerable attention. These approaches minimize waste, reduce environmental impact, and often simplify product purification.
The Pechmann condensation, a cornerstone of coumarin synthesis, has been successfully adapted to solvent-free conditions. iiste.org Various heterogeneous acid catalysts, such as Amberlyst-15, have been shown to be highly effective in promoting the reaction between phenols and β-ketoesters under microwave irradiation without a solvent. nih.govresearchgate.net For example, the reaction of resorcinol with ethyl acetoacetate over Amberlyst-15 under solvent-free microwave conditions affords 7-hydroxy-4-methylcoumarin in high yields. nih.gov This suggests that a similar approach, using 2-hydroxy-3-methoxyphenol and a suitable β-ketoester, could be a viable route to this compound.
Mechanochemical methods, such as ball milling, also offer a green, solvent-free alternative for coumarin synthesis via the Pechmann condensation. rsc.org This technique uses mechanical force to induce chemical reactions, often at ambient temperature and in the absence of a solvent. rsc.org
Furthermore, in some instances, the synthesis of 4-hydroxycoumarin derivatives can be achieved under catalyst-free conditions. While often requiring elevated temperatures or microwave irradiation, these methods represent the pinnacle of atom economy and process simplification. The synthesis of 4-hydroxy-2H-chromenes has been reported in the absence of a catalyst, highlighting the potential for catalyst-free routes to the target molecule. scholaris.ca
| Methodology | Reactants | Conditions | Product | Yield (%) | Reference |
| Microwave-assisted, Solvent-free | Phenol, Ethyl acetoacetate | Amberlyst-15, 100°C, 20 min | 4-methylcoumarin | 43 | nih.gov |
| Microwave-assisted, Solvent-free | Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 7-hydroxy-4-methylcoumarin | 97 | nih.gov |
| Ball Milling | Phenol derivatives, β-ketoesters | Methanesulfonic acid, ambient temp. | Coumarins and pyranoindoles | High | rsc.org |
| Catalyst-free | Aromatic aldehyde, 4-hydroxycoumarin | Reflux, 80°C, 4h | 4-Hydroxy-2H-Chromene derivative | 81 | scholaris.ca |
Utilization of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of novel solvents with unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. mdpi.com They have been increasingly explored as environmentally benign reaction media and catalysts in organic synthesis.
Acidic deep eutectic solvents (ADES) have been successfully employed as both the catalyst and the reaction medium for the synthesis of coumarins via the Pechmann condensation. nih.gov A novel ADES, synthesized from benzyl (B1604629) chloride, 2-(dimethylamino)ethanol, and p-toluenesulfonic acid, has been shown to be highly efficient, affording coumarin derivatives in high yields under mild conditions. nih.gov A key advantage of this system is the recyclability of the ADES, which can be reused for multiple reaction cycles without a significant loss of activity. nih.gov
Similarly, Brønsted acidic ionic liquids, such as [MBSPy][HSO4], have been used as recyclable catalysts for the solvent-free synthesis of coumarin derivatives. nih.govrsc.org These reactions often proceed at room temperature with good to excellent yields. The use of a choline chloride and L-(+)-tartaric acid-based DES has also been reported for the efficient synthesis of functionalized coumarins and bis-coumarins. acs.org This DES is biodegradable, reusable, and inexpensive, making it an attractive option for green synthesis. acs.org
The application of these novel solvent systems to the synthesis of this compound would involve the condensation of 2-hydroxy-3-methoxyphenol with a suitable β-ketoester in the presence of the IL or DES, likely under thermal or microwave conditions.
| Solvent/Catalyst System | Reactants | Conditions | Product | Yield (%) | Reference |
| Acidic Deep Eutectic Solvent | Phenols, β-ketoesters | 100°C, 80-200 min | 7-hydroxy-4-methylcoumarin derivatives | 72-97 | nih.gov |
| Choline chloride/L-(+)-tartaric acid DES | Phloroglucinol, Ethyl acetoacetate | 110°C, 10 min | Functionalized coumarin | 98 | acs.org |
| [MBSPy][HSO4] Ionic Liquid | Substituted phenols, β-ketoester | Room temp., solvent-free | Substituted coumarins | Good to excellent | nih.gov |
Derivatization Strategies for Functionalizing the this compound Scaffold
The this compound core is a versatile template for the development of new molecules with tailored properties. Chemical modification at various positions on the coumarin ring system allows for the fine-tuning of its biological activity and physical characteristics.
Chemical Modifications at C3, C4, C5, and Other Ring Positions
The C3 and C4 positions of the 4-hydroxycoumarin scaffold are particularly amenable to functionalization. The acidic proton at C3 can be readily displaced, and the hydroxyl group at C4 can be involved in various reactions.
C3-Functionalization: A common strategy for modifying the C3 position is through electrophilic substitution reactions. For instance, C3-allylation of 4-hydroxycoumarins can be achieved using alcohols as electrophiles, offering an atom-economical route to C-C bond formation. The synthesis of 3-substituted 4-hydroxycoumarin derivatives can also be achieved through reactions with olefins catalyzed by FeCl3·6H2O or through Pd-catalyzed oxidative Heck reactions. lookchem.com Furthermore, the synthesis of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones demonstrates a more complex functionalization at the C3 position, leading to novel heterocyclic systems. researchgate.net
C4-Functionalization: The hydroxyl group at the C4 position can be alkylated or acylated. For example, the synthesis of 4-(chloromethyl)-6-methoxy-2H-chromen-2-one, which is then used in subsequent photoreactions, demonstrates a modification at the C4-methyl group of a related coumarin. nih.gov
C5-Methoxy Group Modification: While less common, modifications involving the C5-methoxy group could potentially be explored, although this would likely require more forcing reaction conditions that could affect the stability of the coumarin ring.
Modifications at Other Ring Positions: Nitration of the benzene (B151609) ring of the coumarin scaffold is a common reaction to introduce a nitro group, which can then be further transformed into other functional groups. For example, nitration of 6-hydroxycoumarins has been studied, indicating the feasibility of electrophilic aromatic substitution on the coumarin nucleus.
| Position | Type of Modification | Reagents/Conditions | Resulting Structure | Reference |
| C3 | Allylation | Alcohols, Pd catalyst | 3-allyl-4-hydroxycoumarins | |
| C3 | Acylation | Acyl chlorides | 3-acyl-4-hydroxycoumarins | nih.gov |
| C3 | Heterocycle formation | Various | 3-(heterocyclyl)-4-hydroxycoumarins | researchgate.net |
| C4-Methyl | Photoreaction precursor | Chlorination | 4-(chloromethyl)-coumarins | nih.gov |
| Aromatic Ring | Nitration | Ceric ammonium (B1175870) nitrate | Nitro-coumarins |
Synthesis of Hybrid Chromen-2-one Structures
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach can lead to compounds with improved activity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent platform for the synthesis of such hybrid molecules.
One approach involves the condensation of the coumarin core with other heterocyclic systems. For example, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins have been synthesized and shown to possess cytotoxic properties. mdpi.comresearchgate.net The synthesis typically involves the reaction of a coumarin precursor with a suitably functionalized triazine derivative. mdpi.com
Another strategy is to link the coumarin scaffold to other biologically active moieties. The synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been reported, where the two heterocyclic systems are joined through a methylene bridge. mdpi.com Additionally, the synthesis of a bis-4-hydroxycoumarin-type compound, where two coumarin units are linked, has been achieved through a tandem 1,4-conjugate addition reaction. nih.gov
Based on a comprehensive search of available scientific literature, it is not possible to provide detailed experimental data and research findings specifically for the compound “this compound” as requested. The search did not yield specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, or UV-Vis spectroscopic data for this particular molecule.
The strict requirement to focus solely on "this compound" and to include detailed, cited research findings and data tables cannot be fulfilled in the absence of this specific information. Providing data from related coumarin derivatives would not adhere to the instructions of focusing exclusively on the specified compound and would be scientifically inaccurate.
Therefore, the generation of a thorough and scientifically accurate article with the specified outline and content inclusions for “this compound” is not feasible at this time due to the lack of available experimental data in the public domain.
Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment
X-ray Crystallography for Absolute Stereochemistry and Conformation
In the broader context of the coumarin (B35378) family, X-ray diffraction studies on related compounds have revealed that the fused ring system is generally planar. For instance, studies on other 4-hydroxycoumarin (B602359) derivatives have detailed how substituents on the coumarin framework influence the crystal packing through various intermolecular interactions, such as hydrogen bonding and π–π stacking. Such analyses provide invaluable insights into the supramolecular chemistry of this class of compounds. Should single crystals of 4-Hydroxy-5-methoxy-2H-chromen-2-one become available, X-ray crystallographic analysis would be indispensable in definitively confirming its solid-state conformation and packing arrangement.
Electrochemical Characterization (e.g., Cyclic Voltammetry, ESR)
The electrochemical properties of a molecule are crucial for understanding its redox behavior, which can be related to its biological activity and potential applications in areas such as sensor technology. Techniques like cyclic voltammetry and Electron Spin Resonance (ESR) spectroscopy are paramount in these investigations.
Cyclic Voltammetry (CV)
Specific cyclic voltammetry data for this compound is not extensively reported in the current body of literature. However, the electrochemical behavior of the 4-hydroxycoumarin scaffold has been a subject of interest. Generally, hydroxycoumarins can undergo oxidation, and the potential at which this occurs is influenced by the nature and position of other substituents on the coumarin ring. The presence of an electron-donating methoxy (B1213986) group, as in this compound, would be expected to influence the oxidation potential. A typical CV experiment would reveal the potentials of oxidation and reduction events and provide information on the reversibility of these processes. This data is critical for predicting the compound's behavior in biological systems where redox reactions are fundamental.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a technique used to detect and characterize species with unpaired electrons, such as free radicals. There are no specific ESR studies documented for this compound in the reviewed literature. ESR is often employed in conjunction with other techniques to study the radical scavenging activity of compounds. For a molecule like this compound, ESR could be used to investigate its potential antioxidant properties by monitoring its ability to quench stable free radicals or to study any radical intermediates that may form during its electrochemical oxidation.
Preclinical Biological Activity Profiling of 4 Hydroxy 5 Methoxy 2h Chromen 2 One and Analogues
In Vitro Assessment of Antioxidant Potential
The antioxidant capacity of 4-hydroxycoumarin (B602359) derivatives is largely attributed to the phenolic hydroxyl group at the C4 position, which can donate a hydrogen atom to neutralize free radicals. nih.gov The presence and position of other substituents, such as methoxy (B1213986) groups, can further influence this activity.
The ability of a compound to scavenge stable free radicals is a common measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most frequently used methods for this purpose. nih.govopenagrar.deresearchgate.net
Research on 4-hydroxycoumarin analogues has demonstrated significant scavenging activity. For instance, a study on eighteen different 4-hydroxycoumarin derivatives found that substitutions on the benzopyrone ring significantly impact antioxidant efficacy. A particularly relevant analogue, 4-hydroxy-6-methoxy-2H-chromen-2-one, exhibited potent DPPH radical scavenging activity with a half-maximal inhibitory concentration (IC50) of 0.05 mmol/L, outperforming the standard antioxidants butylated hydroxytoluene (BHT) (IC50 = 0.58 mmol/L) and ascorbic acid (IC50 = 0.06 mmol/L). scholaris.canih.gov The same study found that nine of the tested hydroxycoumarins showed ABTS radical scavenging capacity greater than or comparable to the standard, Trolox. nih.gov
Structure-activity relationship studies suggest that the position of the methoxy group is crucial. While substitutions at C6, C7, and/or C8 with electron-donating groups like methoxy can slightly improve DPPH scavenging, they may diminish ABTS scavenging activity. nih.gov The 4-hydroxy group is considered essential for the radical scavenging process. nih.gov The unsubstituted 4-hydroxycoumarin shows moderate DPPH scavenging activity, which can be enhanced by the presence of electron-donating groups on the benzene (B151609) ring. researchgate.net
| Compound | Assay | Activity (IC50/EC50) | Reference Compound | Activity (IC50) | Source |
|---|---|---|---|---|---|
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mmol/L | BHT | 0.58 mmol/L | scholaris.canih.gov |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 0.05 mmol/L | Ascorbic Acid | 0.06 mmol/L | scholaris.canih.gov |
| 7,8-dihydroxy-4-phenylcoumarin | DPPH | 64.27 µM | Trolox | 93.19 µM | mdpi.com |
| Coumarin-hydroxytyrosol hybrid | ABTS | 30.31 µM | BHT | 127.07 µM | nih.govmdpi.com |
| Unsubstituted 4-hydroxycoumarin | DPPH | 3.8 mM | - | - | researchgate.net |
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can chelate these metal ions, rendering them inactive, exhibit an important indirect antioxidant effect. nih.gov
The 4-hydroxycoumarin scaffold, particularly the phenolic hydroxyl group, provides a potential site for metal chelation. nih.gov However, studies show that the metal-chelating ability of this class of compounds is highly dependent on their specific substitution patterns. Some reports indicate that certain 2H-chromen-2-one derivatives exhibit an absence of pronounced Fe²⁺-chelating activity. researchgate.net Conversely, other research highlights that the introduction of specific functional groups can enhance this property. For example, a study on 18 different 4-hydroxycoumarins reported a modest ferrous chelation capacity, with most of the tested compounds achieving over 20% chelating ability. nih.govresearchgate.net The introduction of electron-withdrawing groups has been suggested as a strategy to augment chelation efficiency. nih.govresearchgate.net Furthermore, researchers have intentionally designed and synthesized 4-hydroxycoumarin derivatives with added Schiff base functionalities to specifically improve their metal chelation capabilities for potential therapeutic applications, such as in Alzheimer's disease where metal dyshomeostasis is a key factor. mdpi.comnih.gov
| Compound Class/Derivative | Assay | Finding | Source |
|---|---|---|---|
| Various 4-hydroxycoumarins (C2, C5, C6, 4a, 4b, 4h, 4i, 4j, 4k, 4l) | Ferrous (Fe²⁺) Chelation | >20% chelating ability | nih.govresearchgate.net |
| 5,7-dihydroxy-4-phenylcoumarin | Ferrous (Fe²⁺) Chelation | EC50 = 2.702 mM | mdpi.com |
| General 2H-chromen-2-one derivatives | Ferrous (Fe²⁺) Chelation | Absence of pronounced activity | researchgate.net |
| 4-hydroxycoumarin derivatives with Schiff base functionality | Metal Chelation | Designed to improve metal chelation | mdpi.com |
The Oxygen Radical Absorbance Capacity (ORAC) assay is a method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are relevant in food and biological systems. mdpi.comnih.gov The assay quantifies the inhibition of fluorescein (B123965) decay over time in the presence of a radical generator, providing a measure of the antioxidant's scavenging capacity against these specific radicals. nih.gov
In Vitro Antimicrobial Efficacy
Coumarin (B35378) derivatives have long been investigated for their antimicrobial properties, with numerous studies demonstrating their potential to inhibit the growth of a wide range of pathogenic microorganisms.
Derivatives of 4-hydroxycoumarin have been extensively evaluated for their antibacterial effects. A general trend observed in several studies is a more pronounced activity against Gram-positive bacteria compared to Gram-negative strains. nih.govnih.gov For example, newly synthesized dimer and tetramer derivatives of 4-hydroxycoumarin showed growth inhibition against Gram-positive Bacillus and Staphylococcus species but were inactive against the Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov
However, this is not a universal rule, as the specific chemical structure of the analogue plays a critical role. A series of novel 4-aminocoumarin (B1268506) derivatives showed significant inhibitory potential against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. orientjchem.org Another study reported that certain 4-hydroxycoumarin derivatives were highly active against S. aureus, while others showed moderate to good activity against the Gram-negative Salmonella typhimurium. scielo.br The introduction of electron-withdrawing substituents has been noted to result in excellent activity against Gram-negative bacteria. researchgate.net
| Compound/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Finding | Source |
|---|---|---|---|---|
| Dimer and tetramer derivatives | Bacillus sp., Staphylococcus sp. | E. coli, P. aeruginosa | Active against Gram-positive only | nih.govnih.gov |
| 4-Aminocoumarin derivatives | S. aureus, B. subtilis | E. coli, P. aeruginosa | Significant activity against both types | orientjchem.org |
| Knovenegal condensation products | S. aureus | S. typhimurium | Some compounds highly active against S. aureus; others active against S. typhimurium | scielo.br |
| 3-Substituted derivatives | S. aureus, S. pyogenes | E. coli, P. aeruginosa | Activity observed against both types; generally better antifungal activity | jocpr.com |
The antifungal potential of 4-hydroxycoumarin derivatives has also been a subject of investigation. The α,β-unsaturated carbonyl system (lactone ring) is considered an important structural feature for antifungal activity. hu.edu.jo Studies have evaluated these compounds against clinically relevant fungi, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. nih.govnih.gov
The results often indicate a moderate to good antifungal effect, which can sometimes be more potent than the observed antibacterial activity. jocpr.com For instance, certain 3-substituted 4-hydroxycoumarin derivatives were found to be more toxic against fungi than bacteria. jocpr.com A study of newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, reported significant activity against both A. niger and C. albicans when compared to the standard drug fluconazole. nih.gov Another derivative, 4-acetatecoumarin, was shown to inhibit mycelial growth and conidia germination in Aspergillus species, suggesting it affects the fungal cell wall structure. researchgate.net However, some studies have found the activity against Candida to be relatively weak. nih.govnih.gov
| Compound/Derivative | Fungal Strain(s) | Key Finding | Source |
|---|---|---|---|
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger, Candida albicans | Significant activity compared to fluconazole | nih.gov |
| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger, Candida albicans | Significant activity compared to fluconazole | nih.gov |
| 4-acetatecoumarin | Aspergillus spp. | Inhibits mycelial growth and spore germination; affects cell wall | researchgate.net |
| 3-Substituted derivatives | Candida albicans, Aspergillus clavatus | Better antifungal than antibacterial activity | jocpr.com |
| Dimer derivatives | Candida sp. | Weaker activity against Candida compared to antibacterial effect | nih.govnih.gov |
Anti-mycobacterial Activity
While direct studies on the anti-mycobacterial activity of 4-Hydroxy-5-methoxy-2H-chromen-2-one were not identified in the reviewed literature, research on analogous coumarin structures demonstrates the potential of this chemical class against Mycobacterium tuberculosis. A study involving a series of 7-O-alkoxy-4-methylumbelliferone derivatives revealed that the length of the alkyl chain significantly influences inhibitory activity. nih.gov
Specifically, analogues with longer alkyl chains, such as nonyl and decyl groups, demonstrated the most effective inhibitory action against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. nih.gov These findings underscore that modifications to the coumarin scaffold can yield potent anti-mycobacterial agents. nih.gov
| Compound Analogue | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-O-Nonyl-4-methylumbelliferone | M. tuberculosis H37Rv | 3.13 | nih.gov |
| 7-O-Decyl-4-methylumbelliferone | M. tuberculosis H37Rv | 3.13 | nih.gov |
In Vitro Anticancer Activity Studies on Cell Lines
No specific studies detailing the cytotoxic effects of this compound on the human cancer cell lines HEPG2 (liver), A549 (lung), MCF-7 (breast), HT29 (colon), or U2OS (osteosarcoma) were found in the reviewed scientific literature. However, the broader class of coumarin derivatives has been extensively investigated for anticancer properties, showing significant anti-proliferative activities against various human cancer cell lines. researchgate.net For instance, certain methoxylated stilbene (B7821643) analogues, which share some structural similarities, have exhibited submicromolar IC50 values in MCF-7 and HepG2 cancer cells. researchgate.net This suggests that the coumarin scaffold is a promising backbone for the development of novel anticancer agents.
Direct experimental data on the selective toxicity of this compound against cancerous versus non-cancerous cells is not available in the current literature. The principle of selective toxicity is a critical parameter in cancer therapy, aiming to maximize efficacy against tumor cells while minimizing harm to healthy tissue. mdpi.com
Research on other coumarin derivatives indicates a potential for tumor-specific cytotoxicity. One study concluded that all tested coumarins were more cytotoxic against tumor cells than normal cells. researchgate.net Furthermore, a synthesized bis-4-hydroxycoumarin compound was shown to be active against human leukaemia cell lines (K-562 and JURKAT) while importantly not affecting the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors, even at high concentrations. nih.gov This highlights the therapeutic potential of the coumarin class to achieve a desirable selectivity index, a crucial factor for the development of safer chemotherapeutic agents. mdpi.comnih.gov
Enzyme Inhibition Studies
Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase implicated in various pathophysiological processes, making it a target for inhibitor development. nih.govnih.gov While this compound was not explicitly tested in a comprehensive study of 40 coumarin derivatives, the structure-activity relationship (SAR) data from this research provides valuable insights into its potential inhibitory activity. nih.govresearchgate.net
The study revealed that substitutions on the coumarin ring are critical for DPP III inhibition. For example, a hydroxyl group at the C7 position was found to be crucial for high inhibitory potential, with 3-benzoyl-7-hydroxy-2H-chromen-2-one being the most potent inhibitor identified (IC50 = 1.10 μM). nih.govnih.govresearchgate.netmdpi.com Conversely, the presence of a methoxy group at the C7 position resulted in an inactive compound. nih.gov Similarly, a methoxy group at the C6 position only conferred weak inhibitory activity (19.8% inhibition at 10 µM). nih.gov Given these findings, the 5-methoxy substitution on the target compound may not be optimal for strong DPP III inhibition, though experimental verification is required.
| Coumarin Analogue | Substitution | % Inhibition (at 10 µM) | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | 7-OH | 100% | 1.10 | nih.govresearchgate.net |
| 3-Benzoyl-7-methoxy-2H-chromen-2-one | 7-OCH3 | 16.5% | N/A | nih.gov |
| 2-Oxo-2H-chromene-3-carbonitrile analogue | 6-OCH3 | 19.8% | N/A | nih.gov |
| 2-Oxo-2H-chromene-3-carbonitrile analogue | 7-OCH3 | Inactive | N/A | nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders. nih.govwikipedia.org There is no direct research on the MAO inhibitory activity of this compound. However, a structurally related compound, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the fungus Daldinia fissa, has been studied. nih.gov
HMC was identified as a selective, reversible, and competitive inhibitor of human MAO-B. nih.gov It displayed a more than four-fold selectivity for MAO-B over MAO-A. nih.gov This research on a close analogue suggests that the chromenone scaffold, particularly with a hydroxyl group at the C5 position, is a promising template for developing selective MAO-B inhibitors. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | Reversible, Competitive | nih.gov |
| MAO-B | 3.23 |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it a validated target for the development of immunosuppressive and anticancer agents. While various chemical scaffolds have been explored as DHODH inhibitors, there is currently a lack of specific research data on the inhibitory activity of this compound against this enzyme. General studies on coumarin derivatives have not yet provided specific insights into the potential of this particular methoxy-substituted analogue as a DHODH inhibitor. Therefore, the interaction between this compound and DHODH remains an area for future investigation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases such as Alzheimer's disease. The coumarin nucleus has been identified as a promising scaffold for the design of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Research into various coumarin derivatives has demonstrated a wide range of inhibitory potencies, often influenced by the nature and position of substituents on the coumarin ring.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a crucial role in inflammatory responses. Consequently, LOX inhibitors are of interest for the treatment of inflammatory diseases. Coumarin derivatives have been investigated as potential LOX inhibitors, with some analogues showing significant activity. nih.gov
A study on various coumarin derivatives demonstrated a range of lipoxygenase inhibition from 7.1% to 96.6%. nih.gov For instance, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a potent inhibitor of soybean LOX-3 with 96.6% inhibition. nih.gov Another analogue, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, showed a lipid peroxidation inhibition of 91.0%. nih.gov While these findings highlight the potential of the coumarin scaffold, specific data on the 5-LOX inhibitory activity and IC50 value for this compound are not currently available. The influence of the 5-methoxy substituent on the inhibitory potency against LOX enzymes is yet to be determined.
DNA Gyrase B Enzyme Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. The coumarin class of antibiotics, including novobiocin (B609625) and coumermycin A1, are well-known inhibitors of the ATPase activity of the DNA gyrase B (GyrB) subunit. nih.govnih.govresearchgate.net This inhibition is a result of the coumarin binding to the ATP-binding site on the GyrB subunit. nih.govnih.govresearchgate.net
While the general mechanism of coumarin-based inhibition of DNA gyrase is established, specific inhibitory data, such as IC50 values, for this compound against DNA gyrase B are not documented in the available literature. The structural modifications on the coumarin ring are known to significantly affect the binding affinity and inhibitory potency. Therefore, dedicated studies are required to ascertain the potential of this compound as a DNA gyrase B inhibitor.
Lanosterol (B1674476) 14α-demethylase Inhibition
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is a primary target for azole antifungal drugs. The potential of coumarin derivatives to inhibit this enzyme has been an area of interest in the search for new antifungal agents.
Despite the exploration of various heterocyclic compounds as potential inhibitors of lanosterol 14α-demethylase, there is a lack of specific studies and inhibitory data for this compound. Research into other coumarin analogues has not yet provided a clear indication of how the 4-hydroxy and 5-methoxy substitutions would influence the interaction with the active site of CYP51. Thus, the activity of this compound against this enzyme remains to be elucidated.
Aromatase Activity Modulation
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. Several nonsteroidal aromatase inhibitors have been developed, and coumarin derivatives have emerged as a promising class of compounds in this area.
Studies on various substituted coumarins have demonstrated their potential to inhibit aromatase activity. For instance, a study on 3-phenylcoumarin (B1362560) analogues showed that specific substitutions can lead to potent aromatase inhibition. nih.gov Another study highlighted that bis(4-hydroxy-2H-chromen-2-one) coumarin can induce apoptosis in MCF-7 breast cancer cells through aromatase inhibition. nih.gov While these studies underscore the potential of the coumarin scaffold, specific IC50 values for this compound as an aromatase inhibitor are not yet reported. The precise impact of the 5-methoxy group on the aromatase inhibitory activity requires direct experimental evaluation.
Other Preclinical Biological Activities
Beyond the specific enzymatic inhibitions detailed above, this compound and its analogues have been investigated for other preclinical biological activities, notably antioxidant and anticancer effects.
Antioxidant Activity:
The antioxidant potential of coumarin derivatives is well-documented. A study investigating 4-hydroxycoumarin derivatives reported on the antioxidant activity of a closely related analogue, 4-hydroxy-6-methoxy-2H-chromen-2-one. This compound demonstrated significant scavenging capacity against the DPPH radical, with an IC50 value of 0.05 mM, outperforming the standard antioxidant butylated hydroxytoluene (BHT) (IC50 = 0.58 mM) and showing comparable activity to ascorbic acid (IC50 = 0.06 mM). scholaris.ca This suggests that the presence of a methoxy group on the benzene ring of 4-hydroxycoumarin can contribute favorably to its antioxidant properties.
Anticancer Activity:
The coumarin scaffold is a recurring motif in the design of potential anticancer agents. researchgate.netnih.gov Various derivatives have been shown to exhibit cytotoxic activity against a range of cancer cell lines. For example, bis(4-hydroxy-2H-chromen-2-one) has demonstrated the ability to induce apoptosis in MCF-7 human breast cancer cells. nih.gov While these findings are promising for the coumarin class as a whole, specific cytotoxic data and the precise mechanisms of action for this compound against different cancer cell lines require further dedicated research.
Anti-inflammatory Effects in Cellular Models
The anti-inflammatory properties of this compound, also known as fraxetin (B1674051), and related coumarin compounds have been substantiated through various cellular models. These studies primarily focus on the modulation of key inflammatory mediators and signaling pathways. Fraxetin has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net The mechanism underlying these effects involves the downregulation of inducible nitric oxide synthase (iNOS) protein expression. researchgate.net
Analogues such as 4-hydroxycoumarin (4-HC) have also shown potent anti-inflammatory activity. In cellular models, 4-HC significantly decreased TNF-α levels and leukocyte migration. mdpi.com The anti-inflammatory actions of coumarins are often linked to their ability to suppress the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. researchgate.netnih.gov For instance, certain coumarin derivatives have been shown to alleviate the expression of inflammatory markers like TNF-α, IL-1β, and IL-6 induced by LPS, an effect dependent on the NF-κB pathway. nih.gov Other signaling pathways, including phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3), have also been implicated in the anti-inflammatory mechanism of fraxetin. nih.gov
| Compound | Cell Model | Inducer | Key Findings | Signaling Pathway Implicated |
|---|---|---|---|---|
| This compound (Fraxetin) | RAW 264.7 Macrophages | LPS | Inhibited NO and TNF-α production; downregulated iNOS protein expression. researchgate.net | NF-κB, PI3K/Akt, JAK2/STAT3. researchgate.netnih.gov |
| 4-Hydroxycoumarin (4-HC) | Not Specified | Carrageenan | Reduced leukocyte migration and TNF-α levels. mdpi.com | Not Specified |
| Other Coumarin Derivatives | RAW 264.7 Macrophages | LPS | Reduced expression of TNF-α, IL-1β, and IL-6. nih.gov | NF-κB. nih.gov |
| Esculetin (B1671247) | Adipocytes-Macrophages | Not Specified | Inhibited proinflammatory cytokines. mdpi.com | Not Specified |
Antiviral Activity in In Vitro Models
The coumarin scaffold, including this compound and its analogues, has been investigated for its antiviral potential against a range of viruses. researchgate.net Compounds containing the related 4H-chromen-4-one scaffold have demonstrated inhibitory activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). nih.govnih.gov In vitro studies using Vero cells have shown that flavonoids with this scaffold can inhibit SARS-CoV-2 replication. nih.gov For example, isoginkgetin, which contains the 4H-chromen-4-one structure, exhibited remarkable inhibition of the SARS-CoV-2 virus with an IC50 value of 22.81 μM. nih.gov The proposed mechanism involves the inhibition of key viral enzymes such as the main protease (Mpro or 3CLpro) and RNA-dependent RNA Polymerase (RdRp), which are essential for viral replication. nih.govnih.gov
Furthermore, other coumarin derivatives have been tested against the human respiratory syncytial virus (RSV). In HEp-2 cells, modified coumarins like 4-methyl esculetin showed a strong inhibition of viral replication (IC50 = 0.07 mM) and a high selectivity index (SI = 14.78), indicating a favorable balance between efficacy and toxicity. mdpi.com Esters of cinnamic acids with quercetin, another related phenolic compound, were effective in reducing the cytopathogenicity of the human coronavirus OC43. mdpi.com These findings highlight the potential of the chromen-2-one core structure as a basis for the development of new antiviral agents.
| Compound/Analogue | Virus | Cell Model | Activity/Endpoint | Result |
|---|---|---|---|---|
| Isoginkgetin (4H-chromen-4-one scaffold) | SARS-CoV-2 | Vero cells | Inhibition of viral replication | IC50 = 22.81 μM. nih.gov |
| 4-Methyl esculetin | Human Respiratory Syncytial Virus (RSV) | HEp-2 cells | Inhibition of viral replication | IC50 = 0.07 mM. mdpi.com |
| Esculetin | Human Respiratory Syncytial Virus (RSV) | HEp-2 cells | Inhibition of viral replication | Selectivity Index = 7.56. mdpi.com |
| Quercetin-Cinnamic Acid Ester | Human Coronavirus OC43 | Vero-76 cells | Reduction of viral titer | Significant dose-dependent reduction. mdpi.com |
Antidiabetic Potential in Preclinical Studies
The antidiabetic potential of this compound (fraxetin) has been evaluated in preclinical animal models, particularly in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.govijpba.info Oral administration of fraxetin to these rats resulted in significant antihyperglycemic effects. nih.gov Studies have shown that fraxetin can significantly reduce blood glucose and glycosylated hemoglobin (HbA1c) levels while increasing plasma insulin. nih.govijpba.info
The mechanism behind this antidiabetic activity involves the modulation of key enzymes in carbohydrate metabolism. Fraxetin administration helped to normalize the altered activities of hepatic enzymes such as glucokinase, glucose-6-phosphate dehydrogenase, glucose-6-phosphatase, and fructose-1,6-bisphosphatase in diabetic rats. nih.gov Additionally, it restored the levels of glycoprotein (B1211001) components (including protein-bound hexose, hexosamine, fucose, and sialic acid) in the plasma and tissues of diabetic rats to near-normal levels. ijpba.info These findings suggest that fraxetin's antidiabetic potential stems from its ability to improve glycemic control and ameliorate abnormalities in glycoprotein and carbohydrate metabolism. nih.govijpba.info Other coumarin derivatives have also been investigated as potential antidiabetic agents, with some acting as inhibitors of enzymes like α-glucosidase and Protein Tyrosine Phosphatase 1B. nih.gov
| Parameter | Effect of Fraxetin Administration | Reference |
|---|---|---|
| Blood Glucose | Significantly decreased. | nih.govijpba.info |
| Plasma Insulin | Significantly increased. | nih.govijpba.info |
| Glycosylated Hemoglobin (HbA1c) | Significantly reduced. | nih.gov |
| Hepatic Glycogen Content | Improved. | nih.gov |
| Carbohydrate Metabolism Enzymes (e.g., Glucokinase) | Activities reverted to near-normal levels. | nih.gov |
| Plasma and Tissue Glycoproteins | Altered levels restored to near-normal. | ijpba.info |
Preclinical In Vivo Pharmacological Assessments
Use of Caenorhabditis elegans Models
Caenorhabditis elegans, a nematode, serves as a powerful in vivo model for toxicological and pharmacological studies due to its short life cycle, genetic tractability, and high sensitivity to various compounds. mdpi.com This model is frequently used to assess the effects of natural compounds on stress resistance, lifespan, and other health-related parameters. For instance, studies on the flavonoid quercetin, which shares structural and functional similarities with coumarins as a plant-derived polyphenol, have demonstrated that it can extend the lifespan and increase resistance to thermal and oxidative stress in C. elegans. nih.govmdpi.com The protective effects in this model are often linked to the modulation of specific genetic pathways, such as the insulin/IGF-1 signaling (IIS) pathway, although some effects can be independent of key transcription factors like DAF-16. nih.govmdpi.com While specific studies on this compound in C. elegans are not detailed in the provided sources, the use of this model for other coumarins and related phytochemicals underscores its utility in the preclinical assessment of antioxidant and anti-aging properties, which are relevant to the pharmacological profile of fraxetin. nih.gov
Murine Models for Antinociceptive and Anti-edematogenic Effects
Murine models are extensively used to evaluate the antinociceptive (pain-relieving) and anti-edematogenic (anti-swelling) properties of coumarin derivatives. 4-hydroxycoumarin (4-HC) has demonstrated significant antinociceptive effects in various mouse models of pain, including those induced by acetic acid, formalin, glutamate, and capsaicin. mdpi.com Its mechanism of action does not appear to involve opioid receptors. mdpi.com
The anti-edematogenic activity is commonly assessed using the carrageenan-induced paw edema model in rats. nih.gov In this model, both a hydroalcoholic extract of Torresea cearensis and its isolated coumarin significantly inhibited edema formation. nih.gov Similarly, 4-HC reduced paw edema induced by carrageenan. mdpi.com These in vivo anti-inflammatory effects are often supported by histological evidence and are associated with the inhibition of inflammatory mediators like iNOS and COX-2 in the inflamed tissue. nih.govnih.gov The findings from these murine models indicate that this compound and its analogues possess significant potential for managing conditions associated with inflammation and pain. mdpi.comnih.gov
| Compound | Animal Model | Test | Key Findings | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin (4-HC) | Mouse | Acetic acid-induced writhing, Formalin test, Glutamate test, Capsaicin test | Significantly reduced nociceptive behaviors. | mdpi.com |
| 4-Hydroxycoumarin (4-HC) | Not Specified | Carrageenan-induced paw edema | Reduced paw edema and leukocyte migration. | mdpi.com |
| Coumarin (from T. cearensis) | Mouse | Acetic acid-induced writhing, Formalin test, Hot plate test | Reduced nociception in a dose-dependent manner. | nih.gov |
| Coumarin (from T. cearensis) | Rat | Carrageenan-induced paw edema | Significantly inhibited edema formation. | nih.gov |
| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Rat | Carrageenan-induced paw edema | Potently reduced paw inflammation by inhibiting iNOS and COX-2. | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidating Key Pharmacophores for Diverse Biological Activities
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For the 4-hydroxycoumarin (B602359) scaffold, several key pharmacophoric features have been identified that contribute to a wide range of biological activities, including anticoagulant, antioxidant, anticancer, and anti-inflammatory effects.
The core pharmacophore of 4-hydroxycoumarins generally includes:
The Lactone Ring: The 2H-chromen-2-one (or coumarin) nucleus is a fundamental part of the pharmacophore, providing a rigid scaffold for the optimal orientation of other functional groups.
The 4-Hydroxy Group: This group is critical for many biological activities. For instance, in anticoagulants like warfarin, the acidic proton of the 4-hydroxy group is essential for its mechanism of action. In the context of anti-inflammatory activity, as seen in 4-hydroxy-7-methoxycoumarin, this hydroxyl group plays a significant role in inhibiting nitric oxide production.
The Benzene (B151609) Ring: This aromatic ring offers a site for various substitutions that can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
The combination of the 4-hydroxy and 5-methoxy groups creates a unique electronic and steric environment on the benzene ring, which can be explored for targeted biological activities. For instance, the presence of these two groups in adjacent positions can influence the molecule's ability to chelate metal ions or participate in hydrogen bonding with receptor sites.
Impact of Substituent Position and Electronic Nature on Biological Efficacy
The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the coumarin (B35378) ring have a profound impact on the biological efficacy of the molecule.
Position of Substituents: The biological activity of substituted coumarins is highly dependent on the position of the substituents. For example, studies on 4-methylcoumarins have revealed that ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring are crucial for neuroprotective effects. In the case of 4-Hydroxy-5-methoxy-2H-chromen-2-one, the methoxy (B1213986) group is at the C5 position. Research on 5-hydroxycoumarin derivatives has demonstrated that this position is amenable to substitutions that can lead to potent biological activities. For instance, derivatization of the 5-hydroxy group with an acyclic monoterpene fragment led to a potent Tyrosyl-DNA Phosphodiesterase I (TDP1) inhibitor. This suggests that the C5 position is a key site for modification to tune the biological activity profile.
Electronic Nature of Substituents: The electronic nature of the substituents influences the electron density distribution within the coumarin ring system, which in turn affects the molecule's reactivity and its ability to interact with biological targets.
Electron-Donating Groups (EDGs): The methoxy group (-OCH3) at the C5 position in this compound is an electron-donating group. EDGs generally increase the electron density of the aromatic ring, which can enhance activities like antioxidant and anticancer effects. For example, studies on various coumarin derivatives have shown that the presence of electron-donating groups can enhance their anticancer activity.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can also be beneficial for certain activities. In the context of TDP1 inhibitors based on the 5-hydroxycoumarin scaffold, a fluorine atom (an EWG) on a pendant aryl ring at the 3-position resulted in the most potent inhibitor.
The interplay between the electron-donating methoxy group at C5 and the electron-donating hydroxyl group at C4 in this compound creates a specific electronic environment that likely contributes to its unique biological properties.
Development and Validation of QSAR Models for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules.
While specific QSAR models for this compound are not extensively reported in the literature, numerous QSAR studies have been conducted on various classes of coumarin derivatives for a wide range of biological activities, including antioxidant, anticancer, and enzyme inhibitory activities.
The general process for developing a QSAR model involves:
Data Set Selection: A set of structurally related coumarin derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability.
For instance, QSAR studies on antioxidant coumarin derivatives have identified key descriptors that are important for their activity. These often include parameters related to the molecule's electronic properties (e.g., highest occupied molecular orbital energy), hydrophobicity (e.g., logP), and steric features. Such models can provide valuable insights into the structural requirements for antioxidant activity in coumarins and could be applied to predict the potential of this compound and its derivatives.
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets, such as enzymes and receptors. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
The orientation of the 5-methoxy group relative to the plane of the coumarin ring can influence the molecule's shape and its ability to fit into a binding pocket. Intramolecular interactions, such as hydrogen bonding between the 4-hydroxy group and the 5-methoxy group, could also play a role in stabilizing certain conformations.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to perform conformational analysis and identify the low-energy (most stable) conformations of a molecule. These predicted conformations can then be used in molecular docking studies to simulate the binding of the molecule to a specific protein target. By understanding the preferred conformation for biological activity, medicinal chemists can design new derivatives that are pre-organized in the active conformation, potentially leading to increased potency.
Mechanistic Investigations of Biological Actions
Molecular Target Identification and Validation
The identification of specific molecular targets is a crucial step in understanding the pharmacological actions of a compound. For the broader class of 4-hydroxycoumarins, a well-established molecular target is Vitamin K epoxide reductase (VKOR). wikipedia.orgnih.gov 4-Hydroxycoumarin (B602359) derivatives act as antagonists of VKOR, an enzyme essential for the vitamin K cycle. By inhibiting this enzyme, they disrupt the carboxylation of glutamic acid residues in vitamin K-dependent clotting factors, leading to their anticoagulant effect. wikipedia.org
Beyond their anticoagulant properties, certain 4-hydroxycoumarin derivatives have been identified as inhibitors of other enzymes. For instance, a derivative, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), was found to inhibit skeletal myosin II, an essential motor protein involved in muscle contraction. nih.gov This suggests that the 4-hydroxycoumarin scaffold can be modified to target a range of proteins.
In Silico Molecular Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method is widely used to understand the potential interactions and binding affinities of compounds with their biological targets. A number of in silico docking studies have been performed on derivatives of 4-hydroxy-2H-chromen-2-one against various enzymes, providing insights into their potential inhibitory mechanisms.
For example, a series of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives were docked with carbonic anhydrase II (CA-II). sci-hub.st The results indicated that these compounds could fit within the active site of the enzyme, with one derivative, compound 4c, showing a strong interaction with Asn66 and Gln91 residues. sci-hub.st Similarly, novel 4-hydroxycoumarin derivatives have been docked with the 24-kDa DNA gyrase B fragment from E. coli, with binding energies ranging from -4.46 to -5.70 kcal/mol, suggesting a potential antibacterial mechanism through the inhibition of this enzyme. researchgate.net
Further studies have explored the dual inhibitory potential of coumarin (B35378) derivatives against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com Virtual screening and molecular docking predicted that certain coumarin derivatives could bind effectively to the inhibitor binding sites of both enzymes. mdpi.com
| Coumarin Derivative Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| (E)-4-(substituted-benzylideneamino)-2H-chromen-2-ones | Carbonic Anhydrase II | Asn66, Gln91 | N/A |
| Novel 4-hydroxycoumarin derivatives | DNA Gyrase B (E. coli) | N/A | -4.46 to -5.70 |
| Various coumarin derivatives | α-Glucosidase | N/A | N/A |
| Various coumarin derivatives | α-Amylase | N/A | N/A |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. DFT calculations have been employed to study various 4-hydroxycoumarin derivatives to understand their structure-activity relationships.
Studies on 3-aryl-4-hydroxycoumarin derivatives have used DFT to calculate parameters such as ionization potential (IP) and bond dissociation enthalpy (BDE) of the O-H bond to infer their antioxidant activity. opensciencepublications.com These calculations have shown that the presence of a phenyl group at the 3-position and a hydroxyl group at the 4-position are important for their scavenging activity. opensciencepublications.com Furthermore, the introduction of an electron-donating group on the 3-phenyl ring or a chlorine atom at the 6-position of the coumarin skeleton can decrease the O-H BDE, thereby increasing the antioxidant potential. opensciencepublications.com
DFT calculations have also been used to investigate the tautomeric forms of 3-methoxycarbonyl-4-hydroxy coumarin, revealing the most stable structures and their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Such studies provide insights into the kinetic and thermodynamic stability of these molecules and help in understanding their reactivity. nih.govresearchgate.net
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They are used to understand the stability of ligand-protein complexes and to observe the dynamic interactions between a ligand and its target over time.
MD simulations have been utilized to investigate the stability of coumarin derivatives within the binding sites of various enzymes. For instance, a 50 ns MD simulation was performed to verify the binding mode and stability of coumarin derivatives as cyclin-dependent kinase 9 (CDK9) inhibitors. nih.gov Similarly, MD simulations have been used to study the interaction of coumarin derivatives with multidrug-resistance-associated protein 1 (MRP1), providing insights into how these compounds might overcome drug resistance in cancer. nih.gov
In the context of biomolecular interactions, MD simulations have been employed to study the binding of 7-hydroxycoumarin derivatives with human serum albumin (HSA), showing that the HSA-coumarin complex reaches a stable state, indicating a stable interaction. acs.org Furthermore, molecular dynamics studies on the interaction of the coumarin glycoside esculin (B1671248) with DNA have suggested the formation of a stable complex, supporting a groove binding mode.
Studies on Interaction with Biomolecules (e.g., DNA, Proteins)
The biological effects of 4-hydroxy-5-methoxy-2H-chromen-2-one and its derivatives can also be attributed to their direct interactions with essential biomolecules like DNA and proteins.
Spectroscopic techniques, including UV-visible and fluorescence spectroscopy, along with viscosity measurements and molecular modeling, have been used to investigate the interaction of coumarin derivatives with DNA. nih.gov These studies have revealed that some coumarin derivatives can interact with DNA via a groove-binding mode. nih.gov For example, the coumarin glycoside esculin was found to bind to the major groove of DNA, primarily through hydrogen bonding and van der Waals interactions. Another study on a synthetic coumarin derivative, DBP-g, also indicated a minor groove binding interaction with DNA. nih.gov
The interaction of coumarin derivatives with proteins has also been a subject of investigation. Human serum albumin (HSA) is a major transport protein in the blood, and the binding of drugs to HSA can significantly affect their pharmacokinetic properties. Studies on 7-hydroxycoumarin derivatives have shown that they can bind to HSA, primarily through hydrophobic interactions, leading to a partial unfolding of the protein's secondary structure. acs.org
Elucidation of Cellular Pathways Modulated by this compound Derivatives
The biological activities of this compound and its derivatives often result from their ability to modulate specific cellular signaling pathways, particularly those involved in cell proliferation, survival, and death.
A significant body of research has focused on the ability of coumarin derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govbenthamdirect.commdpi.com The induction of apoptosis by these compounds is often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.gov For example, some coumarin derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspase-9 and subsequent apoptosis. nih.gov Furthermore, some furanocoumarin derivatives have been found to induce apoptosis in human leukemic cells by activating caspase 3 and 8. mdpi.com
In addition to apoptosis, coumarin derivatives can also affect the cell cycle. Some derivatives have been shown to cause cell cycle arrest in the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov The anticancer effects of coumarins are also linked to their ability to suppress signaling pathways crucial for cell division, such as the PI3K/Akt/mTOR pathway. researchgate.net
| Coumarin Derivative | Modulated Cellular Pathway | Observed Effect |
|---|---|---|
| 7,8-Dihydroxy-4-methylcoumarin | Apoptosis (Bcl-2/caspase-9) | Induction of apoptosis |
| Furanocoumarin derivatives | Apoptosis (Caspase 3/8 activation) | Induction of apoptosis |
| Various coumarin derivatives | Cell Cycle | G0/G1 or G2/M phase arrest |
| Various coumarin derivatives | PI3K/Akt/mTOR Pathway | Inhibition of cell proliferation |
Future Directions in 4 Hydroxy 5 Methoxy 2h Chromen 2 One Research
Advancements in Synthetic Methodologies for Novel Analogues
While classical methods for coumarin (B35378) synthesis are well-established, the future of 4-Hydroxy-5-methoxy-2H-chromen-2-one research lies in the development of more efficient, sustainable, and diverse synthetic strategies to generate novel analogues. Modern synthetic chemistry offers a toolkit to create libraries of related compounds with modified functional groups, which is crucial for establishing robust structure-activity relationships (SAR).
Future synthetic endeavors will likely focus on:
Greener Synthesis: Employing eco-friendly solvents, catalysts, and energy sources (such as microwave or ultrasound irradiation) to reduce the environmental impact of synthesis.
Combinatorial Chemistry and High-Throughput Screening: Generating large libraries of this compound derivatives by systematically altering substituents on the coumarin core. This approach, coupled with high-throughput screening, can rapidly identify compounds with enhanced potency or novel biological activities.
C-H Bond Functionalization: Utilizing modern catalytic methods to directly modify the carbon-hydrogen bonds of the coumarin scaffold, allowing for late-stage diversification of complex molecules and the introduction of novel functionalities.
Hybrid Molecule Synthesis: Creating hybrid molecules that incorporate the this compound scaffold with other known pharmacophores. This can lead to the development of compounds with dual or synergistic modes of action. For instance, creating imine analogues or bis(4-hydroxy-2H-chromen-2-one) structures has already shown promise for other coumarins. nih.govnih.gov
These advanced synthetic approaches will be instrumental in generating a diverse chemical space around the this compound core, providing a rich pool of candidates for future drug discovery efforts. arabjchem.org
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and its application to this compound research holds immense promise. nih.gov These computational tools can significantly accelerate the identification and optimization of lead compounds, reducing both time and cost. crimsonpublishers.comnih.gov
Key applications of AI/ML in this context include:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel this compound analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets. nih.govchemanager-online.com These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Retrosynthesis Planning: Employing AI-powered tools to devise efficient synthetic routes for target analogues. nih.gov This can help overcome synthetic challenges and streamline the production of promising compounds for further testing.
Data Mining and Target Identification: Using ML algorithms to analyze large biological datasets (e.g., genomics, proteomics) to identify new potential biological targets for this compound and its derivatives. scitechdaily.com
By harnessing the power of AI and ML, researchers can adopt a more data-driven and predictive approach to drug discovery, enhancing the efficiency and success rate of developing new therapeutics from the this compound scaffold.
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. uautonoma.clebi.ac.uk The traditional "one-target, one-drug" paradigm is often insufficient for treating such conditions. This has led to the rise of polypharmacology, an approach focused on developing single chemical entities that can modulate multiple biological targets simultaneously. nih.govnih.gov
The 2H-chromen-2-one scaffold has shown significant promise in the design of multi-target-directed ligands (MTDLs). nih.govacs.org Future research on this compound should explore its potential in this area by:
Designing MTDLs for Neurodegenerative Diseases: Developing analogues that can simultaneously inhibit key enzymes implicated in Alzheimer's disease, such as cholinesterases and monoamine oxidases. researchgate.net
Creating Multi-Target Anticancer Agents: Synthesizing derivatives that can target multiple cancer-related pathways, such as cell proliferation, angiogenesis, and apoptosis, to achieve a more potent and comprehensive antitumor effect.
Computational Target Prediction: Using computational tools to predict the likely off-target interactions of this compound and its analogues. This can help to identify both potential adverse effects and opportunities for therapeutic repurposing.
The exploration of polypharmacology represents a strategic shift from a target-centric to a systems-level view of drug action, and the versatile this compound scaffold is an excellent starting point for the rational design of next-generation MTDLs.
Development of Novel Analytical Probes based on the Chromen-2-one Scaffold
The inherent fluorescence of the coumarin nucleus makes it an attractive scaffold for the development of chemical probes for biological research and diagnostics. These probes can be designed to detect specific ions, molecules, or enzymatic activities within complex biological systems.
Future directions in this area for the this compound scaffold could include:
Fluorescent Ion Sensors: Designing derivatives that exhibit a change in fluorescence upon binding to specific metal ions, which could be used to study the role of these ions in cellular processes. nih.gov
Enzyme-Activatable Probes: Creating analogues that are initially non-fluorescent but become fluorescent after being cleaved by a specific enzyme. Such probes could be used for enzyme activity assays and for imaging enzymatic processes in living cells.
Probes for Reactive Oxygen Species (ROS): Developing derivatives that react with specific ROS (e.g., hydrogen peroxide, superoxide) to produce a fluorescent signal, enabling the study of oxidative stress in various disease models.
Bioimaging Agents: Functionalizing the scaffold with targeting moieties to allow for the specific labeling and imaging of organelles or cell types.
The development of such analytical tools would not only provide valuable insights into fundamental biological processes but also hold potential for diagnostic applications.
Identification of New Biological Targets and Therapeutic Applications
While the biological activities of coumarins are broad, a key area for future research is the identification of novel and specific molecular targets for this compound and its derivatives. A deeper understanding of its mechanism of action at the molecular level is crucial for its development as a therapeutic agent.
Future research should focus on:
Target Deconvolution Studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or enzymes that interact with this compound.
Exploring Novel Therapeutic Areas: Based on newly identified targets, investigating the potential of this compound and its analogues in therapeutic areas beyond those traditionally associated with coumarins. This could include metabolic disorders, rare genetic diseases, or novel infectious agents. For example, the inhibition of class II myosins and NF-κB by other 4-hydroxycoumarin (B602359) derivatives points to potential new therapeutic avenues. nih.govnih.gov
Mechanism of Action Studies: Once new targets are identified, conducting detailed biochemical and cell-based assays to elucidate the precise mechanism by which the compound exerts its biological effect.
Repurposing and Indication Expansion: Systematically screening this compound against a wide range of biological targets and disease models to uncover new therapeutic applications for this existing chemical entity.
By identifying new biological targets, researchers can unlock novel therapeutic applications for this compound, potentially leading to the development of first-in-class drugs for a variety of diseases. nih.gov
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Methoxyresorcinol | ZnCl₂ | POCl₃ | 110 | 72 | |
| 3-Acetyl-4-hydroxycoumarin | H₂SO₄ | AcOH | 80 | 68 |
Basic: How is the crystal structure of this compound determined?
Answer:
X-ray crystallography (XRD) is the gold standard for structural elucidation. Key steps include:
Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DMSO.
Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 123 K) to minimize thermal motion .
Refinement : Software suites like SHELXL refine bond lengths, angles, and hydrogen-bonding networks .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| C7-O1 bond length | 1.36 Å | XRD | |
| Dihedral angle (ring A/B) | 12.3° | XRD |
Advanced: How do substituent positions influence the compound’s bioactivity?
Answer:
Substituent effects are analyzed via structure-activity relationship (SAR) studies:
- Methoxy Group Position : 5-Methoxy enhances electron density, affecting binding to targets like tyrosinase or cyclooxygenase .
- Hydroxy Group : The 4-hydroxy moiety is critical for antioxidant activity via radical scavenging.
- Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays and validate with molecular docking (e.g., AutoDock Vina) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
Contradictions arise from tautomerism, impurities, or dynamic processes. Use:
2D NMR : HSQC and HMBC to assign ambiguous proton/carbon signals.
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) .
Example : A ¹³C NMR peak at δ 160 ppm may correspond to carbonyl (C=O) or enolic oxygen. HSQC correlates with adjacent protons to resolve ambiguity .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Answer:
- Electrophilic Substitution : Use directing groups (e.g., -OH at C4 directs electrophiles to C3/C5).
- Protecting Groups : Acetylation of the 4-hydroxy group with acetic anhydride prior to nitration or alkylation .
- Catalysts : BF₃·Et₂O enhances Friedel-Crafts alkylation at electron-rich positions .
Q. Table 3: Derivatization Examples
| Reaction Type | Reagent | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄ | C3 | 85 | |
| Nitration | HNO₃, H₂SO₄ | C6 | 62 |
Advanced: How to address low yields in Pechmann condensations?
Answer:
Low yields stem from side reactions (polymerization) or incomplete cyclization. Mitigate via:
Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. hours) and improves purity .
Ionic Liquids : Solvents like [BMIM][BF₄] enhance catalyst efficiency and reduce byproducts.
Post-Reaction Workup : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phenols .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
